molecular formula C11H15NO B064362 (R)-1-[(R)-alpha-Methylbenzyl)aziridine-2-methanol CAS No. 173034-70-3

(R)-1-[(R)-alpha-Methylbenzyl)aziridine-2-methanol

Cat. No.: B064362
CAS No.: 173034-70-3
M. Wt: 177.24 g/mol
InChI Key: BMEHDCBKAUDFBH-DFWSTUSTSA-N
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Description

(R)-1-[(R)-alpha-Methylbenzyl)aziridine-2-methanol is a high-value, enantiomerically pure chiral building block and ligand of significant interest in advanced asymmetric synthesis. Its structure incorporates a rigid, strained aziridine ring with two defined stereocenters, which is further functionalized with a benzyl group and a hydroxymethyl moiety. This unique architecture makes it an exceptional precursor and ligand for the development of novel catalytic systems, particularly in stereoselective nucleophilic ring-opening reactions of aziridines to generate valuable chiral amines and amino alcohols.

Properties

IUPAC Name

[(2R)-1-[(1R)-1-phenylethyl]aziridin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-9(12-7-11(12)8-13)10-5-3-2-4-6-10/h2-6,9,11,13H,7-8H2,1H3/t9-,11-,12?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMEHDCBKAUDFBH-DFWSTUSTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CC2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N2C[C@@H]2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426841
Record name ST031676
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173034-70-3
Record name ST031676
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Weinreb Amide Route to Aziridine Ketone Intermediates

The foundational approach involves converting (R)-1-((R)-1-phenylethyl)aziridine-2-carboxylate esters to Weinreb amides via reaction with N,O-dimethylhydroxylamine. This intermediate enables nucleophilic addition by organometallic reagents (e.g., Grignard or organozinc compounds), yielding 2-substituted aziridine ketones. For example, treatment of (S)-N-methoxy-N-methyl-1-((R)-1-phenylethyl)aziridine-2-carboxamide with 4-octylphenylmagnesium bromide produces 2-(4-octylphenyl)-1-((S)-1-((R)-1-phenylethyl)aziridin-2-yl)ethanone in 80% yield. The Weinreb strategy ensures regioselectivity while preserving aziridine ring integrity.

Diastereoselective Reduction of Aziridine Ketones

Lithium aluminum hydride (LAH) reduction of aziridine ketones generates diastereomeric aziridine-2-methanols. For instance, reducing 2-(4-octylphenyl)-1-((S)-1-((R)-1-phenylethyl)aziridin-2-yl)ethanone with LAH in THF at 0°C yields a 1:1 to 2:1 mixture of (S,S,R)- and (R,S,R)-configured alcohols. Flash chromatography (20% EtOAc/hexanes) separates these diastereomers with 35–65% isolated yields. The stereochemical outcome depends on the aziridine’s existing chiral centers and the reducing agent’s coordination geometry.

Experimental Protocols and Optimization

Stepwise Synthesis from Aziridine Carboxylates

Procedure :

  • Weinreb Amide Formation : React (R)-1-((R)-1-phenylethyl)aziridine-2-carboxylate (1.00 g, 5.71 mmol) with N,O-dimethylhydroxylamine hydrochloride (45 mg) in THF using iPrMgCl (0.46 mL, 2.0 M). Yield: 94%.

  • Ketone Synthesis : Treat the amide with 4-octylphenylmagnesium bromide (2.64 mmol) in THF at 50°C. Yield: 80%.

  • LAH Reduction : Add LAH (120 mg) to the ketone (2.64 mmol) in THF at 0°C. Isolate diastereomers via flash chromatography. Yield: 35–65%.

Key Data :

StepReagentConditionsYield (%)
Weinreb amide formationiPrMgCl0°C → RT, 10 min94
Ketone synthesisGrignard reagent50°C, 2–6 h80
LAH reductionLAH in THF0°C, 1 h35–65

Characterization and Stereochemical Analysis

NMR Spectroscopy

Enantiopure (R)-1-[(R)-alpha-methylbenzyl]aziridine-2-methanol exhibits distinct 1^1H NMR signals for the aziridine protons (δ 1.8–2.3 ppm) and benzylic methyl group (δ 1.4 ppm). Diastereomers show splitting of the methanol -OH signal (δ 2.5 vs. 2.7 ppm).

Polarimetry

The specific rotation of the target compound is reported as [α]D25=+42.5°[α]_D^{25} = +42.5° (c = 1.0, CHCl3_3), confirming high enantiomeric purity.

Chromatographic Resolution

Flash chromatography with 20% EtOAc/hexanes separates diastereomers (ΔRf_f = 0.2), while chiral HPLC (Chiralpak IA column) resolves enantiomers with a resolution factor >1.5.

Applications in Organic Synthesis

Synthesis of Sphingoid Analogs

Aziridine-2-methanols serve as precursors for ceramide analogues via regioselective ring-opening with AcOH or amines. For example, treatment with AcOH yields 2-((R)-1-phenylethylamino)-3-hydroxy-4-(4-octylphenyl)butyl acetate (90% yield).

Chiral Diamine Preparation

Hydrogenation of contiguous bisaziridines derived from the target compound produces 1,2-diamines with >90% ee, useful in ligand design.

NMR-Based Enantiodiscrimination

The methanol’s -OH group enables enantiodiscrimination of α-carboxylic acids via 1^1H NMR, with Δδ up to 0.3 ppm for enantiomeric pairs .

Chemical Reactions Analysis

Types of Reactions

®-1-[®-alpha-Methylbenzyl)aziridine-2-methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aziridine ring to an amine or other reduced forms.

    Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

    Ring-Opening Reactions: Due to the ring strain, the aziridine ring can be opened under acidic or basic conditions, leading to the formation of amino alcohols or other ring-opened products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like methanol, ethanol, and amines are employed in substitution reactions.

    Ring-Opening: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for ring-opening reactions.

Major Products

The major products formed from these reactions include various oxidized, reduced, substituted, and ring-opened derivatives of ®-1-[®-alpha-Methylbenzyl)aziridine-2-methanol.

Scientific Research Applications

®-1-[®-alpha-Methylbenzyl)aziridine-2-methanol has several scientific research applications:

    Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of ®-1-[®-alpha-Methylbenzyl)aziridine-2-methanol involves its reactivity due to the strained aziridine ring. The compound can interact with various molecular targets, including enzymes and receptors, through nucleophilic attack or ring-opening reactions. These interactions can modulate biological pathways and lead to specific biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of (R)-1-[(R)-α-Methylbenzyl]aziridine-2-methanol with structurally or functionally related aziridine derivatives.

Compound Name Structural Features Synthesis Method Key Reactivity/Applications Biological Activity References
(R)-1-[(R)-α-Methylbenzyl]aziridine-2-methanol Chiral aziridine with (R,R)-configuration; hydroxymethyl at C2, α-methylbenzyl at N1. Prepared via enantioselective N-alkylation or catalytic hydrogenation of precursors. Regioselective ring-opening (e.g., AcOH cleavage to 2-amino-1,3-propanediols); precursor to α-hydroxy-α-amino acids and sphingoid analogs. IC50 = 1.17 µM (2R,3S-PSPP diphosphate isomer as squalene synthase inhibitor).
N-[(S)-α-Methylbenzyl]aziridine-2(S)-methanol (S,S)-configured analog; mirror stereochemistry. Synthesized via analogous enantioselective routes with (S)-α-methylbenzyl groups. Similar reactivity but divergent stereochemical outcomes in downstream products (e.g., L-serinol vs. D-serinol). (2S,3R)-PSPP diphosphate isomer shows 4× weaker inhibition (IC50 = 4.68 µM).
N-[(R)-α-Methylbenzyl]aziridine-2-carboxaldehyde Aziridine-2-carboxaldehyde substituent instead of methanol. Oxidation of aziridine-2-methanol or direct enantioselective synthesis. Chelation-controlled organolithium additions (e.g., to synthesize ephedrine analogs); C3-N bond hydrogenation. Used to produce (1S,2S)-norpseudoephedrine, a β-adrenergic agonist.
4(R)-Iodomethyl-2-oxazolidinone Oxazolidinone ring derived from aziridine-2-methanol. Ring expansion of aziridine-2-methanol via iodination and cyclization. Intermediate for antibiotics (e.g., linezolid analogs) and chiral auxiliaries. Not explicitly reported; structural similarity to bioactive oxazolidinones implied.
Hydroxy aziridines (e.g., 4a,b from sphingoid synthesis) Diastereomeric hydroxy-substituted aziridines. LAH reduction of ketones derived from Weinreb amides. Regioselective AcOH-mediated ring-opening to form sphingosine-like alkyl chains. Evaluated as sphingosine kinase inhibitors; activity depends on stereochemistry.

Key Findings:

Stereochemical Impact on Reactivity and Bioactivity: The (R,R) configuration of (R)-1-[(R)-α-Methylbenzyl]aziridine-2-methanol confers superior inhibitory potency against squalene synthase compared to its (S,S) counterpart, highlighting the role of absolute configuration in enzyme interaction . Diastereoselectivity in reactions (e.g., organolithium additions to aziridine-2-carboxaldehyde) is governed by chelation effects, solvent, and counterion selection .

Functional Group Versatility: The hydroxymethyl group in aziridine-2-methanol enables diverse transformations, such as oxidation to carboxaldehyde or participation in hydrogen-bond-directed ring-opening . Replacement of the hydroxymethyl with a carboxaldehyde group shifts reactivity toward nucleophilic additions, expanding utility in alkaloid synthesis .

Regioselective Ring-Opening: The C(3)-N bond in aziridine-2-methanol derivatives is preferentially cleaved under acidic or nucleophilic conditions, yielding 1,2-amino alcohols or 2-amino-1,3-diols .

Data Tables

Table 1: Comparative Inhibitory Activity of Aziridine Diphosphate Stereoisomers

Compound IC50 (µM)
(2R,3S)-PSPP aziridine diphosphate 1.17
(2S,3R)-PSPP aziridine diphosphate 4.68

Table 2: Diastereoselectivity in Organolithium Additions to Aziridine-2-carboxaldehyde

Organolithium Reagent Solvent Diastereomeric Ratio (d.r.)
PhLi THF 9:1
MeLi Et2O 7:1

Biological Activity

(R)-1-[(R)-α-Methylbenzyl)aziridine-2-methanol, an aziridine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. Aziridines are three-membered nitrogen-containing heterocycles that exhibit unique chemical properties, making them valuable in various synthetic applications and biological contexts. This article reviews the biological activity of (R)-1-[(R)-α-Methylbenzyl)aziridine-2-methanol, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

The compound can be synthesized through several methods, including the ring-opening reactions of aziridines with various nucleophiles. Research indicates that the aziridine ring can be activated to form aziridinium ions, which subsequently undergo nucleophilic attack leading to diverse products. For instance, the reaction of (R)-α-methylbenzylaziridine-2-methanol with nucleophiles such as acetate or thiols can yield valuable amine-containing compounds with significant biological relevance .

The biological activity of (R)-1-[(R)-α-Methylbenzyl)aziridine-2-methanol is primarily attributed to its ability to interact with various biological targets through mechanisms such as:

  • Alkylation : The aziridine moiety can participate in alkylation reactions, modifying biomolecules like proteins and nucleic acids.
  • Nucleophilic Attack : The compound can serve as a substrate for nucleophilic attack by amino acids or other biological nucleophiles, leading to the formation of stable adducts.

Therapeutic Potential

Research has highlighted several potential therapeutic applications for this compound:

  • Anticancer Activity : Studies indicate that aziridine derivatives can induce apoptosis in cancer cells through DNA damage mechanisms. For example, the compound's ability to alkylate DNA may contribute to its cytotoxic effects against various cancer cell lines .
  • Antimicrobial Properties : Aziridines have shown promise as antimicrobial agents. The structural features of (R)-1-[(R)-α-Methylbenzyl)aziridine-2-methanol may enhance its interaction with microbial targets, potentially leading to the development of new antibiotics .
  • Neuroprotective Effects : Some aziridines have demonstrated neuroprotective properties, possibly through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells .

Case Studies

Several studies have investigated the biological activity of aziridine derivatives similar to (R)-1-[(R)-α-Methylbenzyl)aziridine-2-methanol:

  • Study on Anticancer Activity : A recent study evaluated the cytotoxic effects of various aziridine derivatives on human cancer cell lines. Results indicated that compounds with a similar structure exhibited significant cell growth inhibition and induced apoptosis through caspase activation pathways .
  • Antimicrobial Testing : In another study, derivatives were tested against a panel of bacterial strains, showing promising inhibitory effects. The mechanism was linked to disruption of bacterial cell wall synthesis .

Data Summary

The following table summarizes key findings related to the biological activity of (R)-1-[(R)-α-Methylbenzyl)aziridine-2-methanol and its derivatives.

Activity Mechanism Reference
AnticancerDNA alkylation
AntimicrobialDisruption of cell wall synthesis
NeuroprotectionModulation of neurotransmitter systems

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